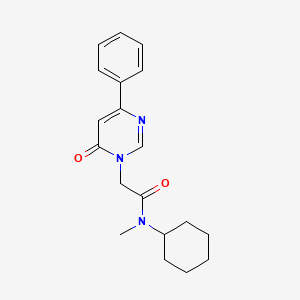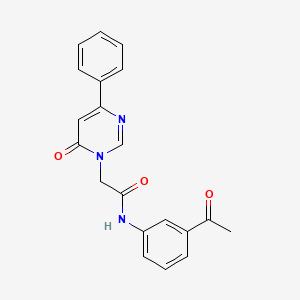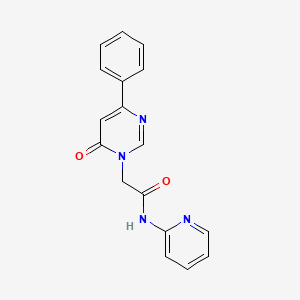![molecular formula C17H15N3O2S B6541374 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1058422-45-9](/img/structure/B6541374.png)
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(thiophen-2-yl)methyl]acetamide, commonly referred to as OXA-Thio, is an important small molecule that has been studied extensively in recent years due to its unique chemical structure, and its potential applications in scientific research. OXA-Thio is a heterocyclic compound containing both nitrogen and sulfur atoms. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms, and is related to the benzene ring. OXA-Thio is of particular interest due to its ability to bind to a variety of biological targets, and its potential as a therapeutic agent.
作用機序
The exact mechanism of action of OXA-Thio is still under investigation. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions that can affect the body in various ways. OXA-Thio has been shown to bind to proteins involved in the regulation of cell growth and differentiation, as well as proteins involved in the regulation of cell death and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of OXA-Thio are still being studied. However, it has been shown to have a variety of effects on the body, including the regulation of cell growth and differentiation, the regulation of cell death and apoptosis, and the regulation of gene expression. OXA-Thio has also been shown to have anti-inflammatory and anti-cancer effects, and it has been shown to have potential applications in the treatment of a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using OXA-Thio in laboratory experiments is its ability to bind to a variety of biological targets. This makes it an ideal tool for studying the effects of drugs and other compounds on the body. Additionally, OXA-Thio is relatively inexpensive and easy to synthesize, making it an attractive choice for laboratory experiments. One of the main limitations of OXA-Thio is that it can be difficult to control the concentration of the compound in laboratory experiments, as it can easily be degraded by light and heat.
将来の方向性
The potential applications of OXA-Thio are still being studied, and there are a number of future directions that could be explored. One potential direction is to investigate the effects of OXA-Thio on other biological targets, such as enzymes and receptors. Additionally, further research could be done to investigate the effects of OXA-Thio on the immune system, and its potential applications in the treatment of various diseases. Finally, further research could be done to investigate the potential of OXA-Thio as an anti-cancer agent, and its potential use in the treatment of cancer.
合成法
OXA-Thio can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of thiophen-2-ylmethyl acetate with 6-oxo-4-phenyl-1,6-dihydropyrimidine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of OXA-Thio, which can then be purified by recrystallization.
科学的研究の応用
OXA-Thio has been studied extensively in recent years due to its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, and its ability to bind to a variety of biological targets makes it an ideal tool for studying the effects of drugs and other compounds on the body. OXA-Thio has also been used to study the effects of environmental pollutants on the body, and to study the effects of certain diseases on the body.
特性
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBQTXJQUXMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541300.png)
![ethyl 1-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperidine-4-carboxylate](/img/structure/B6541306.png)
![ethyl 4-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B6541314.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541315.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541329.png)
![3-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541330.png)
![3-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6541338.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541348.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541352.png)
![N-[(4-methoxyphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541354.png)
![N-[(furan-2-yl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541365.png)

